(Benzo[b]thiophen-5-ylmethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Starting material: Benzo[b]thiophene-5-carbaldehyde.
- Reaction: Reflux with hydrazine hydrate to form (Benzo[b]thiophen-5-ylmethyl)hydrazine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and purification techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Benzo[b]thiophen-5-ylmethyl)hydrazine typically involves the formation of the benzo[b]thiophene ring followed by the introduction of the hydrazine group. One common method is the reaction of benzo[b]thiophene-5-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
-
Formation of Benzo[b]thiophene-5-carbaldehyde:
- Starting materials: o-silylaryl triflates and alkynyl sulfides.
- Reaction: Aryne reaction with alkynyl sulfides to form benzo[b]thiophene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: (Benzo[b]thiophen-5-ylmethyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazones.
Substitution: Formation of halogenated benzo[b]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(Benzo[b]thiophen-5-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of (Benzo[b]thiophen-5-ylmethyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzo[b]thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene: The parent compound without the hydrazine group.
Benzo[b]thiophene-5-carbaldehyde: An intermediate in the synthesis of (Benzo[b]thiophen-5-ylmethyl)hydrazine.
Benzo[b]thiophene-5-ylamine: A related compound with an amine group instead of hydrazine.
Uniqueness: this compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H10N2S |
---|---|
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
1-benzothiophen-5-ylmethylhydrazine |
InChI |
InChI=1S/C9H10N2S/c10-11-6-7-1-2-9-8(5-7)3-4-12-9/h1-5,11H,6,10H2 |
InChI-Schlüssel |
SUXJIUODRMBJIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CS2)C=C1CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.